5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Formyl ophiopogonanone B is a natural organic compound primarily derived from the plant Ophiopogon japonicus. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and antitumor properties . It is a yellow or brown crystalline substance with moderate solubility and a molecular formula of C19H16O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Formyl ophiopogonanone B can be synthesized through chemical methods. One common approach involves the use of homoisoflavonoids as starting materials. The synthesis typically includes steps such as formylation and methylation under controlled conditions .
Industrial Production Methods: Industrial production of 8-formyl ophiopogonanone B often involves extraction from the roots of Ophiopogon japonicus. The process includes solvent extraction using ethanol or methanol, followed by purification through techniques like chromatography . This method ensures the isolation of the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 8-Formyl ophiopogonanone B undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: 8-Carboxy ophiopogonanone B.
Reduction: 8-Hydroxymethyl ophiopogonanone B.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Formyl ophiopogonanone B has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 8-formyl ophiopogonanone B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: Modulates signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
- 8-Formyl-7-hydroxy-5,4′-dimethoxy-6-methylhomoisoflavone
- 6-Formylisoophiopogonone B
- Ophiopogonin B
Comparison: 8-Formyl ophiopogonanone B is unique due to its specific formyl group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for targeted therapeutic applications and biochemical studies.
Properties
Molecular Formula |
C19H18O6 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |
InChI |
InChI=1S/C19H18O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21-22H,7,9H2,1-2H3 |
InChI Key |
RDMYSZGUHAXMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.